6-[2-(naphthalen-2-yloxy)ethyl]-6H-indolo[2,3-b]quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[2-(naphthalen-2-yloxy)ethyl]-6H-indolo[2,3-b]quinoxaline is a complex organic compound that belongs to the class of indoloquinoxalines This compound is characterized by its unique structure, which includes an indole fused with a quinoxaline ring system and a naphthalen-2-yloxyethyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[2-(naphthalen-2-yloxy)ethyl]-6H-indolo[2,3-b]quinoxaline typically involves multiple steps. One common method starts with the preparation of ethyl 2-(naphthalen-2-yloxy)acetate. This intermediate is synthesized by reacting 2-naphthol with ethyl chloroacetate in the presence of anhydrous potassium carbonate in dry acetone. The reaction mixture is refluxed for several hours, and the product is isolated by filtration and recrystallization from ethanol .
The next step involves the cyclization of the intermediate with appropriate reagents to form the indoloquinoxaline core. This step may require specific catalysts and reaction conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
6-[2-(naphthalen-2-yloxy)ethyl]-6H-indolo[2,3-b]quinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form quinoxaline derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride to yield reduced forms of the compound.
Substitution: The naphthalen-2-yloxyethyl side chain can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while reduction can produce reduced indoloquinoxalines.
Scientific Research Applications
6-[2-(naphthalen-2-yloxy)ethyl]-6H-indolo[2,3-b]quinoxaline has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an anticancer agent due to its ability to stabilize DNA duplexes and exhibit cytotoxicity against cancer cell lines.
Materials Science: It can be used as a redox-active molecule in nonaqueous redox flow batteries, offering high stability and low reduction potential.
Biological Research: The compound’s unique structure makes it a valuable tool for studying molecular interactions and biological pathways.
Mechanism of Action
The mechanism of action of 6-[2-(naphthalen-2-yloxy)ethyl]-6H-indolo[2,3-b]quinoxaline involves its interaction with molecular targets such as DNA. The compound can intercalate into DNA, stabilizing the duplex and inhibiting the replication of cancer cells. This intercalation disrupts the normal function of DNA, leading to cytotoxic effects .
Comparison with Similar Compounds
Similar Compounds
9-Methoxy-6-[2-(2-naphthyloxy)ethyl]-6H-indolo[2,3-b]quinoxaline: This compound shares a similar core structure but has a methoxy group instead of a hydrogen atom on the indole ring.
Ethyl 2-(naphthalen-1-yloxy)acetate: Although not an indoloquinoxaline, this compound is structurally related due to the presence of the naphthalen-2-yloxyethyl side chain.
Uniqueness
6-[2-(naphthalen-2-yloxy)ethyl]-6H-indolo[2,3-b]quinoxaline is unique due to its specific combination of an indole fused with a quinoxaline ring system and a naphthalen-2-yloxyethyl side chain
Properties
Molecular Formula |
C26H19N3O |
---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
6-(2-naphthalen-2-yloxyethyl)indolo[3,2-b]quinoxaline |
InChI |
InChI=1S/C26H19N3O/c1-2-8-19-17-20(14-13-18(19)7-1)30-16-15-29-24-12-6-3-9-21(24)25-26(29)28-23-11-5-4-10-22(23)27-25/h1-14,17H,15-16H2 |
InChI Key |
WCHVBKPUAMFXHS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OCCN3C4=CC=CC=C4C5=NC6=CC=CC=C6N=C53 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.